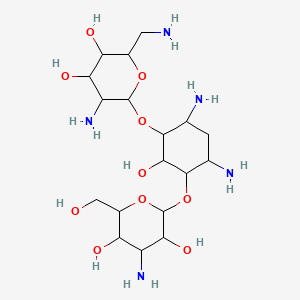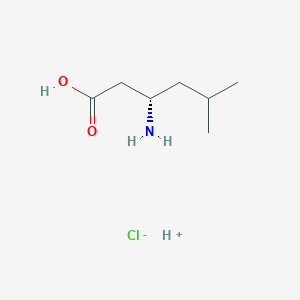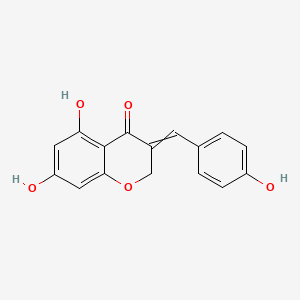
N1-(4-Fluorobenzyl)-2-nitrobenzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-Fluorobenzyl)-2-nitrobenzene-1,4-diamine is an organic compound with the molecular formula C13H12FN3O2 This compound is characterized by the presence of a fluorobenzyl group attached to a nitrobenzene diamine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Fluorobenzyl)-2-nitrobenzene-1,4-diamine typically involves the reaction of 4-fluorobenzylamine with 2-nitrobenzene-1,4-diamine under controlled conditions. One common method involves the use of a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the reaction . The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(4-Fluorobenzyl)-2-nitrobenzene-1,4-diamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, where the amine groups are oxidized to form corresponding nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as hydroxide ions, alkoxide ions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Major Products Formed
Reduction: Formation of N1-(4-Fluorobenzyl)-2-aminobenzene-1,4-diamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of nitroso or nitro derivatives.
Wissenschaftliche Forschungsanwendungen
N1-(4-Fluorobenzyl)-2-nitrobenzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of N1-(4-Fluorobenzyl)-2-nitrobenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, thereby exerting its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (AB-FUBINACA)
- N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (ADB-FUBINACA)
Uniqueness
N1-(4-Fluorobenzyl)-2-nitrobenzene-1,4-diamine is unique due to its specific structural features, such as the presence of both a fluorobenzyl group and a nitrobenzene diamine structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C13H12FN3O2 |
|---|---|
Molekulargewicht |
261.25 g/mol |
IUPAC-Name |
1-N-[(4-fluorophenyl)methyl]-2-nitrobenzene-1,4-diamine |
InChI |
InChI=1S/C13H12FN3O2/c14-10-3-1-9(2-4-10)8-16-12-6-5-11(15)7-13(12)17(18)19/h1-7,16H,8,15H2 |
InChI-Schlüssel |
UGAOPXZQJGSTGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CNC2=C(C=C(C=C2)N)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-6-fluoro-5-[3-(8-fluoro-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-2-methylphenyl]-2-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide](/img/structure/B13387360.png)
![[2-Hydroxy-3-(2-hydroxy-3-octadec-9-enoyloxypropoxy)propyl] octadec-9-enoate](/img/structure/B13387361.png)
![13-[(2S,3R)-3-(Pent-2-en-1-yl)oxiran-2-yl]trideca-5,8,11-trienoic acid](/img/structure/B13387373.png)
![trisodium;[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate](/img/structure/B13387382.png)

![2,6-Bis[[(R)-2-[hydroxy(diphenyl)methyl]-1-pyrrolidinyl]methyl]-4-methylphenol](/img/structure/B13387398.png)
![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B13387400.png)
![2-[2-iodo-3-[1-oxo-1-(2,4,6-trimethylanilino)propan-2-yl]oxyphenoxy]-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B13387401.png)

![Methyl 7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-hydroxy-5-oxohept-6-enoate](/img/structure/B13387410.png)
![9-hydroxy-6,9-dimethyl-3-methylidene-4,5,7,8,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-2-one](/img/structure/B13387414.png)
![3-[(3-butyl-3-ethyl-7-methoxy-1,1-dioxo-5-phenyl-4,5-dihydro-2H-1lambda6,4-benzothiazepin-8-yl)methylamino]pentanedioic acid](/img/structure/B13387422.png)
![[4,12-Diacetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13387423.png)

